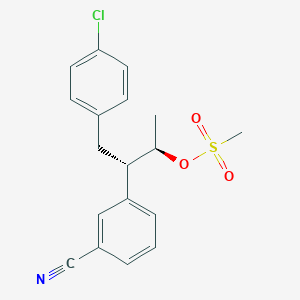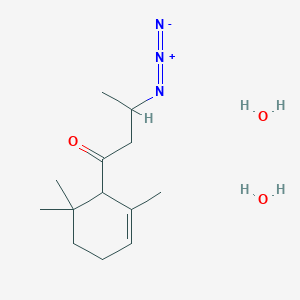
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate is a complex organic compound characterized by the presence of chlorophenyl and cyanophenyl groups attached to a butan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butan-2-yl backbone: This can be achieved through a Grignard reaction where a suitable halide reacts with magnesium in the presence of an ether solvent.
Introduction of the chlorophenyl and cyanophenyl groups: This step often involves Friedel-Crafts alkylation reactions, where the butan-2-yl backbone is alkylated with chlorobenzene and cyanobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonate group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted butan-2-yl derivatives.
Scientific Research Applications
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-4-(4-Chlorophenyl)-3-(3-nitrophenyl)butan-2-yl methanesulfonate
- (2R,3S)-4-(4-Bromophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate
- (2R,3S)-4-(4-Chlorophenyl)-3-(3-methylphenyl)butan-2-yl methanesulfonate
Uniqueness
Compared to similar compounds, (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate is unique due to the presence of both chlorophenyl and cyanophenyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
941280-54-2 |
|---|---|
Molecular Formula |
C18H18ClNO3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
[(2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl] methanesulfonate |
InChI |
InChI=1S/C18H18ClNO3S/c1-13(23-24(2,21)22)18(11-14-6-8-17(19)9-7-14)16-5-3-4-15(10-16)12-20/h3-10,13,18H,11H2,1-2H3/t13-,18-/m1/s1 |
InChI Key |
PHZCLACSNGTOPL-FZKQIMNGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)OS(=O)(=O)C |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)




![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)



![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)
